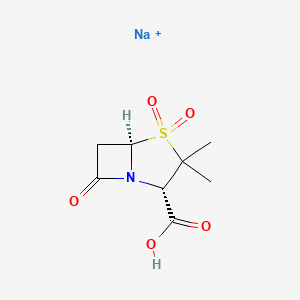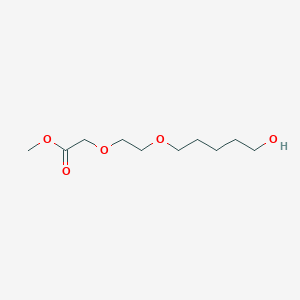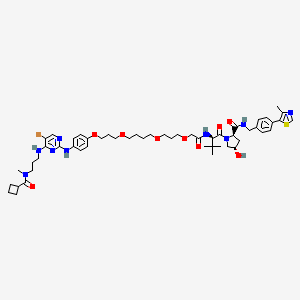
(S)-(+)-Clopidogrel Hydrogensulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clopidogrel hydrogensulfate is a thienopyridine-class antiplatelet agent used to prevent blood clots in patients with cardiovascular diseases. It is commonly prescribed to reduce the risk of heart attacks and strokes, particularly in individuals with a history of myocardial infarction, acute coronary syndrome, or peripheral arterial disease . Clopidogrel hydrogensulfate works by inhibiting platelet aggregation, thereby preventing the formation of harmful clots.
Vorbereitungsmethoden
The synthesis of clopidogrel hydrogensulfate involves several steps:
Preparation of (+)-o-chlorobenzene glycine methyl ester: This intermediate is synthesized through a series of reactions involving chlorobenzene and glycine methyl ester.
Preparation of (+)-α-(2-thiophene ethylamino)-α-(2-chlorphenyl) methyl acetate hydrochloride: This step involves the reaction of the previously prepared intermediate with thiophene and chlorphenyl compounds.
Preparation of (+)-clopidogrel free alkali: The intermediate is further processed to obtain clopidogrel in its free alkali form.
Preparation of (+)-clopidogrel camphorsulfonic acid double salt: This involves the reaction of clopidogrel free alkali with camphorsulfonic acid.
Hydrolysis and preparation of clopidogrel hydrogensulfate: The final step involves hydrolyzing the camphorsulfonic acid double salt to obtain clopidogrel hydrogensulfate.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing .
Analyse Chemischer Reaktionen
Clopidogrel hydrogensulfate undergoes various chemical reactions, including:
Oxidation: Selective oxidation of clopidogrel hydrogensulfate can be achieved using peroxymonosulfate and sodium halide systems.
Substitution: Halogenation reactions can introduce halogens into the thiophene ring, enhancing the compound’s pharmacological properties.
Common reagents used in these reactions include peroxymonosulfate, sodium halide, and various solvents. The major products formed from these reactions are halogenated derivatives and N-oxide compounds .
Wissenschaftliche Forschungsanwendungen
Clopidogrel hydrogensulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying selective oxidation and halogenation reactions.
Biology: Researchers use clopidogrel hydrogensulfate to study platelet aggregation and the mechanisms of antiplatelet agents.
Medicine: It is extensively studied for its role in preventing cardiovascular events and its interactions with other medications.
Industry: Clopidogrel hydrogensulfate is used in the pharmaceutical industry for the development of generic formulations and optimization of manufacturing processes .
Wirkmechanismus
Clopidogrel hydrogensulfate is a prodrug that requires activation by the cytochrome P450 enzyme system, primarily CYP2C19. Once activated, it irreversibly binds to the P2Y12 ADP receptors on platelets, preventing ADP from binding and activating the glycoprotein GPIIb/IIIa complex. This inhibition prevents platelet aggregation and reduces the risk of clot formation .
Vergleich Mit ähnlichen Verbindungen
Clopidogrel hydrogensulfate is often compared with other antiplatelet agents such as:
Eigenschaften
Molekularformel |
C16H18ClNO6S2 |
|---|---|
Molekulargewicht |
419.9 g/mol |
IUPAC-Name |
methyl 2-[2-(2-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]acetate;sulfuric acid |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)10-18-7-6-14-11(9-18)8-15(21-14)12-4-2-3-5-13(12)17;1-5(2,3)4/h2-5,8H,6-7,9-10H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
LKQGSDYWJCUZTR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN1CCC2=C(C1)C=C(S2)C3=CC=CC=C3Cl.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride](/img/structure/B11933903.png)




![propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11933931.png)
![(2R,4S)-4-(4-Acetyl-1-piperazinyl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-1-piperidinecarboxamide Methanesulfonate](/img/structure/B11933934.png)
![propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B11933941.png)
![(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-yl]propan-1-one](/img/structure/B11933947.png)
![(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide](/img/structure/B11933967.png)


